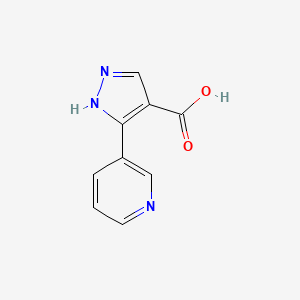

3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Description

3-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted at position 3 with a pyridin-3-yl group and at position 4 with a carboxylic acid moiety. Its molecular formula is C₉H₇N₃O₂, with a molecular weight of 189.17 g/mol. This compound serves as a versatile intermediate in agrochemical and pharmaceutical synthesis, particularly in the preparation of pesticides and kinase inhibitors .

Properties

IUPAC Name |

5-pyridin-3-yl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12-8(7)6-2-1-3-10-4-6/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYBENBMTLUDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Reaction of Hydrazines with Carbonyl Derivatives

A widely employed approach for synthesizing substituted pyrazoles, including those with pyridyl substituents, is the cyclocondensation reaction between hydrazines and α,β-unsaturated carbonyl compounds or their derivatives.

Mechanism : The hydrazine acts as a bidentate nucleophile attacking the carbonyl compound, followed by cyclization and aromatization to form the pyrazole ring.

Application to 3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid :

- Starting from a pyridin-3-yl-substituted α,β-unsaturated ester or ketone, reaction with hydrazine derivatives under controlled conditions leads to the formation of the pyrazole ring.

- Subsequent oxidation or hydrolysis can convert aldehyde or ester groups to the carboxylic acid functionality at the 4-position.

Research example : Harigae et al. reported the synthesis of 3,5-substituted pyrazoles in good yields by treating terminal alkynes with aromatic aldehydes and hydrazines in the presence of molecular iodine, providing a practical route to 1,3-disubstituted pyrazoles.

Advantages : This method is versatile, allowing the introduction of various substituents, including pyridinyl groups, and can be performed in one pot with high regioselectivity.

Oxidation of Pyrazole-4-carbaldehydes to Carboxylic Acids

A common route to pyrazole-4-carboxylic acids involves the oxidation of the corresponding pyrazole-4-carbaldehydes.

Synthesis of Pyrazole-4-carbaldehydes :

- These intermediates can be prepared by formylation reactions such as the Vilsmeier-Haack reaction on pyrazole precursors or via cyclization of phenylhydrazones with suitable ketones or aldehydes.

- For example, methyl ketone hydrazones treated with trichlorotriazine in dimethylformamide yield 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes.

Oxidation to Carboxylic Acid :

- Pyrazole-4-carbaldehydes can be cleanly oxidized using potassium permanganate in aqueous pyridine medium to afford the corresponding 4-carboxylic acids in high yields.

- This oxidation step is crucial for converting the aldehyde group to the carboxylic acid without affecting the pyrazole or pyridine rings.

Example : 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde was oxidized to the corresponding carboxylic acid with potassium permanganate, then esterified to ethyl esters as intermediates for further transformations.

Substitution and Hydrolysis on α,β-Unsaturated Esters Followed by Cyclization

A patented method for related pyrazole carboxylic acids involves a two-step process:

Step 1: Substitution/Hydrolysis

- An α,β-unsaturated ester is dissolved in an organic solvent with an acid-binding agent.

- 2,2-Difluoroacetyl halide (or a similar acyl halide) is added dropwise at low temperature to form an α-difluoroacetyl intermediate.

- Alkali is then added to hydrolyze the intermediate.

Step 2: Condensation/Cyclization

- A catalyst such as sodium iodide or potassium iodide is added.

- The intermediate undergoes condensation with methylhydrazine aqueous solution at low temperature.

- The reaction mixture is subjected to reduced pressure and temperature increase to promote cyclization.

- Acidification precipitates the crude pyrazole carboxylic acid.

- Recrystallization from an alcohol-water mixture (35-65% alcohol, e.g., methanol, ethanol, or isopropanol) affords the purified product.

Relevance : While this method was described for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the strategy is adaptable to synthesize this compound by substituting the appropriate acyl halide and hydrazine derivatives.

Bromination and Subsequent Functional Group Transformations

-

- Pyrazolone derivatives bearing a pyridin-3-yl substituent can be brominated efficiently using N-bromo saccharine under mild aqueous conditions, yielding 4-bromo-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one intermediates in high yield (90%).

- This intermediate can be used for further base-catalyzed reactions to introduce carboxylic acid groups or other functionalities.

-

- This method offers a greener and more efficient alternative to classical bromination methods, which often give lower yields and require harsher conditions.

- The presence of the pyridine ring offers slight basicity that can influence subsequent reactions favorably.

Data Table: Summary of Preparation Methods

Research Findings and Notes

The cyclocondensation approach is the most direct and widely applicable for synthesizing 3-(pyridin-3-yl)-1H-pyrazole derivatives, allowing for structural diversity and functional group tolerance.

Oxidation of pyrazole-4-carbaldehydes to carboxylic acids is a reliable step to introduce the acid functionality with high purity and yield, critical for pharmaceutical and agrochemical applications.

The patented substitution/hydrolysis and cyclization method provides a controlled and scalable route, especially when specific substituents like difluoromethyl groups are involved, suggesting its adaptability for pyridinyl-substituted analogs.

Bromination using N-bromo saccharine is an efficient preparative step for further functionalization of pyrazole rings bearing pyridine substituents, facilitating subsequent transformations towards carboxylic acids or fused heterocycles.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Substituent Variations at Position 1

- This derivative is cataloged as a fine chemical but lacks reported biological data .

- 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride (C₉H₈ClN₃O₂, MW 225.63): The hydrochloride salt improves aqueous solubility, making it more suitable for pharmaceutical formulations compared to the free acid .

Substituent Variations at Position 3

- 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid : The chloro substituent enhances electrophilicity, favoring nucleophilic substitution reactions. This intermediate is critical in synthesizing pesticidal compounds like 3-(3-chloro-1H-pyrazol-1-yl)pyridine .

- 3-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: The amino group enables hydrogen bonding, improving interactions with biological targets. It is listed as a building block but lacks detailed pharmacological data .

Substituent Variations at Position 4

Heterocyclic Ring Modifications

- 3-(Thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (C₈H₆N₂O₂S, MW 194.21): Replacing pyridine with thiophene introduces sulfur-based electronic effects, which may alter redox properties or metal-binding capacity .

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid : The difluoromethyl group increases metabolic stability and lipophilicity, making it a candidate for agrochemical applications. Its safety data highlight moderate toxicity (GHS Category 4) .

Biological Activity

3-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrazole intermediates. Methods may vary, but common approaches include:

- Condensation Reactions : Utilizing pyridine-3-carboxaldehyde and hydrazine derivatives to form the pyrazole ring.

- Carboxylation : Introducing a carboxylic acid group through various carboxylation techniques, often utilizing reagents like CO2 under specific conditions.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines, such as breast (MDA-MB-231), lung, and colorectal cancers.

Case Study:

A study reported that pyrazole derivatives showed significant antiproliferative effects on MDA-MB-231 cells with IC50 values ranging from 5 to 15 μM, demonstrating their potential as anticancer agents .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 10 |

| Other Pyrazole Derivatives | Various | 5 - 15 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated using in vivo models. Research indicates that it can significantly reduce inflammation markers such as TNF-α and IL-6.

Data Table: Inhibitory Activity on Inflammatory Markers

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61 | 76 |

| Standard Drug (Dexamethasone) | 76 | 86 |

The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cancer proliferation and inflammation. The compound has been shown to:

- Inhibit COX enzymes : This action reduces the production of prostaglandins, contributing to its anti-inflammatory effects.

- Induce Apoptosis : By enhancing caspase activity in cancer cells, it promotes programmed cell death.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with proteins involved in cancer progression and inflammation.

Example Docking Results:

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| COX-2 | -9.5 |

| LDHA | -8.7 |

Q & A

Q. Q1. What are the common synthetic routes for 3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling pyridine derivatives with pyrazole precursors. For example, triazenylpyrazole intermediates can be used to introduce substituents via azide-alkyne cycloaddition (). Key optimization parameters include:

- Temperature control : Reactions often proceed at 50°C for 16 hours to ensure complete conversion ().

- Solvent selection : Methylene chloride or ethyl acetate/cyclohexane mixtures are used for solubility and purification ().

- Catalysts : Acidic conditions (e.g., trifluoroacetic acid) enhance reactivity in nucleophilic substitutions ().

- Purification : Flash chromatography (e.g., silica gel with gradient elution) ensures high purity ().

Q. Reference :

Advanced Structural Characterization

Q. Q2. How can researchers resolve discrepancies in NMR data during structural confirmation?

Methodological Answer: Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) often arise from tautomerism or impurities. Strategies include:

- Comparative analysis : Cross-check with published spectra of analogous compounds (e.g., 3-azido-1-benzyl-pyrazole-4-carboxylate ethyl ester: δ = 7.84 ppm for pyrazole protons) ().

- X-ray crystallography : Resolve ambiguous proton assignments using crystal structures (e.g., hydrogen bonding patterns in pyrazole derivatives) ().

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., HRMS-EI for C₁₃H₁₃N₅O₂: calculated 271.1064, observed 271.1065) ().

Q. Q3. What in vitro assays are suitable for evaluating kinase inhibition or anti-proliferative effects of this compound?

Methodological Answer:

- Kinase binding assays : Use ATP-competitive inhibition studies (e.g., mTOR/p70S6K pathways) ().

- Anti-proliferative assays : MTT or SRB assays on cancer cell lines (e.g., prostate cancer models) with IC₅₀ determination ().

- Autophagy induction : Monitor LC3-II/LC3-I ratios via Western blotting ().

- Structure-activity relationship (SAR) : Modify pyridine/pyrazole substituents (e.g., fluorinated groups enhance bioavailability) ().

Q. Reference :

Advanced Mechanistic Studies

Q. Q4. How do substituents on the pyridine or pyrazole rings influence pharmacological properties?

Methodological Answer:

- Electron-withdrawing groups (e.g., -CF₃) : Enhance metabolic stability and binding affinity ().

- Hydrophobic substituents (e.g., benzyl) : Improve membrane permeability ().

- Hydrogen bond donors (e.g., -OH) : Facilitate interactions with kinase ATP pockets ().

- Fluorination : Reduces off-target toxicity and increases lipophilicity ().

Q. Q5. What spectroscopic and chromatographic methods are critical for confirming purity?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (e.g., acetonitrile/water) ().

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at 1704 cm⁻¹) ().

- TLC monitoring : Hexane/ethyl acetate (2:1) for reaction progress (Rf = 0.60) ().

- Elemental analysis : Validate %C, %H, %N to ±0.3% of theoretical values ().

Q. Q6. How should researchers address conflicting reports on biological activity across studies?

Methodological Answer:

- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration) ().

- Metabolic stability testing : Use liver microsomes to assess compound degradation ().

- Computational modeling : Perform molecular docking to verify target binding (e.g., ATP-binding sites) ().

- Control compounds : Include known kinase inhibitors (e.g., rapamycin) for benchmarking ().

Q. Reference :

Advanced Synthetic Modifications

Q. Q7. What strategies enable regioselective functionalization of the pyrazole ring?

Methodological Answer:

- Protecting groups : Use Fmoc (9-fluorenylmethoxycarbonyl) to block reactive sites during synthesis ().

- Cross-coupling reactions : Suzuki-Miyaura for aryl group introduction ().

- Microwave-assisted synthesis : Accelerate reaction rates and improve yields ().

- Azide-alkyne cycloaddition : Introduce triazole moieties for bioactivity optimization ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.